molecular formula C20H30O2 B1252838 Communic Acid

Communic Acid

Cat. No.: B1252838
M. Wt: 302.5 g/mol
InChI Key: YGBZFOQXPOGACY-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Communic Acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+

InChI Key

YGBZFOQXPOGACY-RIYZIHGNSA-N

Isomeric SMILES

C/C(=C\CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)/C=C

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C

Synonyms

communic acid
trans-communic acid

Origin of Product

United States

Preparation Methods

Solvent Extraction and Defatting

Plant cones or needles are subjected to Soxhlet extraction using non-polar solvents such as hexane or dichloromethane (DCM) to dissolve lipophilic compounds. For instance, a protocol using 2 kg of air-dried C. sempervirens cones yielded 100 g of crude hexane extract after Soxhlet extraction. Defatting is then performed by precipitation at low temperatures or alkaline treatment. In one method, the hexane extract was treated with 2 N NaOH to precipitate fatty acids, yielding 49.5 g of a communic acid-rich solid.

Alkaline Hydrolysis and Acid-Base Partitioning

The defatted extract undergoes saponification to hydrolyze esterified compounds. Treatment with aqueous NaOH (2 N) converts this compound into its sodium salt, which is separated via filtration. Acidification of the alkaline solution with HCl regenerates the free carboxylic acid form, which is extracted into organic solvents like tert-butyl methyl ether (t-BuOMe). This step typically achieves >90% recovery of communic acids.

Chromatographic Purification

Final purification employs silica gel column chromatography with gradient elution (hexane:ethyl acetate). For example, a 16 g crude extract from C. sempervirens was fractionated using petrol:EtOAc (100:0 to 0:100), yielding trans-communic acid (146.2 mg) with >95% purity. Advanced techniques like Sephadex LH-20 gel filtration further resolve closely related diterpenes, as demonstrated in the isolation of 6β-hydroxy-trans-communic acid from Juniperus thurifera.

Table 1: Solvent Systems for this compound Extraction

Plant SourceSolvent UsedDefatting MethodYield (%)Purity (%)Reference
C. sempervirensHexaneNaOH precipitation2.392
P. orientalisDCMLow-temperature1.889
J. thuriferaEtOAcAcid-base3.195

Synthetic and Semi-Synthetic Routes

While natural extraction remains the primary source, synthetic modifications of this compound enable access to novel derivatives with enhanced bioactivity. Key strategies include side-chain degradation, cyclization, and functional group interconversions.

Side-Chain Degradation via Ozonolysis

The exocyclic methylene (C8,C17) and dienic side chain (C11–C12) in this compound serve as handles for controlled degradation. Ozonolysis of trans-communic acid in excess ozone at -78°C cleaves the C11–C12 bond, producing keto-aldehyde intermediates. For instance, ozonolysis of 4 (trans-communic acid) yielded keto-aldehyde 18 in 76% yield, which was further oxidized to ketone 9 using Jones reagent (77% overall).

Stereoselective Cyclization Reactions

Intramolecular cyclization is critical for constructing the tetrahydrofuran or γ-lactone rings found in bioactive derivatives. Treatment of keto-ester 37 with p-toluenesulfonic acid (p-TsOH) in toluene induced stereoselective γ-lactonization, achieving cis-selectivity in 27 (Scheme 7). Similarly, palladium(II)-catalyzed bislactonization of diacid 8 provided dilactone 7 in 56% yield, a key intermediate for antifungal podolactones.

Reductive Functionalization

The axial C19 carboxyl group is selectively reduced using agents like lithium aluminium hydride (LiAlH4) or Raney nickel. For example, LiAlH4 reduction of ester 28 generated primary alcohol 33 , which was oxidized to aldehyde 34 and further reduced to methyl-group-containing derivatives under Huang-Minlon conditions.

Table 2: Key Synthetic Transformations of this compound

Starting MaterialReactionReagents/ConditionsProductYield (%)Reference
trans-Communic acidOzonolysisO3, CH2Cl2, -78°CKeto-aldehyde 18 76
Keto-aldehyde 18 Jones oxidationCrO3, H2SO4, acetoneKetone 9 77
Diacid 8 Pd(OAc)2 bislactonizationPd(OAc)2, p-benzoquinone, AcOHDilactone 7 56

Advanced Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile:water gradients resolves this compound from co-eluting diterpenes. A method using 70% acetonitrile achieved baseline separation of 6β-hydroxy-trans-communic acid (tR = 12.3 min) and trans-communic acid (tR = 14.8 min).

Spectroscopic Characterization

  • NMR : 1H NMR of trans-communic acid shows characteristic signals at δ 5.35 (H-14), δ 4.95 (H-17), and δ 1.25 (C18-CH3). 13C NMR confirms the carboxyl carbon at δ 178.2 (C-19).

  • MS : High-resolution ESI-MS exhibits [M-H]- at m/z 301.2143 (calc. 301.2148 for C20H30O2).

Challenges and Optimization Strategies

Side-Reactions in Ozonolysis

Over-oxidation during ozonolysis can lead to carboxyl group formation at C12. This is mitigated by strict temperature control (-78°C) and quenching with dimethyl sulfide.

Stereochemical Control in Cyclization

The trans-configuration of tetrahydrofuran rings (e.g., in ambracetal derivatives) requires kinetic control. Employing p-TsOH in nitro methane at 0°C ensures >90% trans-selectivity in cyclization steps.

Scalability of Palladium-Mediated Reactions

Catalytic Pd(OAc)2 systems suffer from ligand degradation at scale. Recent advances using Pd nanoparticles (2 mol%) in flow reactors improved turnover numbers (TON > 500) for dilactone synthesis .

Q & A

Q. What are the primary chemical characteristics of communic acid, and how do they influence its biological activity?

this compound (CAS 2761-77-5) is a labdanoid diterpene with a bicyclic structure, contributing to its stability and interaction with biological targets. Its antibacterial activity, particularly against mycobacteria, is attributed to its ability to disrupt cell membrane integrity and inhibit enzymes involved in lipid biosynthesis . Structural analogs like trans-communic acid exhibit additional anti-wrinkling properties by suppressing UVB-induced MMP-1 expression, highlighting the role of stereochemistry in modulating activity .

Q. What validated methods are used to isolate and quantify this compound from natural sources?

Analytical pyrolysis coupled with in-situ silylation (Py(HMDS)-GC/MS) is a robust method for characterizing this compound in complex matrices like archaeological amber. This technique identifies mono-, sesqui-, and diterpenoids, including this compound degradation products, with high reproducibility (tested via triplicate analyses at 480°C) . For isolation, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) is commonly employed, followed by NMR and HPLC-MS for structural validation .

Q. How can researchers design in vitro assays to evaluate this compound’s antibacterial efficacy against mycobacteria?

Standard protocols include:

  • Microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Synergy testing with first-line antibiotics (e.g., isoniazid) using checkerboard assays . Ensure strain-specific media (e.g., Middlebrook 7H9/7H10) and biosafety compliance (BSL-3 for virulent strains).

Advanced Research Questions

Q. How can conflicting data on this compound’s antibacterial potency across studies be resolved methodologically?

Discrepancies may arise from variations in:

  • Strain susceptibility : Use standardized reference strains (e.g., ATCC 27294) and include positive controls (e.g., rifampicin).
  • Compound purity : Validate purity via HPLC (>95%) and report batch-specific activity .
  • Assay conditions : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤1% v/v). Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Q. What experimental strategies address the low bioavailability of this compound in preclinical models?

  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and stability.
  • Prodrug synthesis : Modify hydroxyl groups with ester linkages to improve membrane permeability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS-based studies in rodent plasma/tissue to assess absorption and half-life .

Q. How can researchers differentiate this compound’s direct antimicrobial effects from host-mediated immune responses?

  • Neutrophil depletion models : Compare this compound efficacy in neutropenic vs. immunocompetent mice.
  • Cytokine profiling : Measure TNF-α, IL-1β, and IFN-γ levels post-treatment to evaluate immunomodulatory contributions .

Q. What computational tools are recommended for predicting this compound’s molecular targets and off-target effects?

  • Molecular docking : Use AutoDock Vina with mycobacterial enzyme structures (e.g., InhA, KasA).
  • Phylogenetic analysis : Compare target conservation across bacterial species to predict spectrum .
  • Toxicity prediction : Apply ADMET software (e.g., SwissADME) to assess hepatotoxicity and CYP inhibition .

Data Reproducibility and Ethics

Q. What steps ensure reproducibility of this compound research in multi-institutional collaborations?

  • Standardized SOPs : Document extraction, assay, and data analysis protocols in shared repositories (e.g., Zenodo).
  • Open data practices : Share raw chromatograms, NMR spectra, and MIC datasets under CC-BY licenses .
  • Inter-lab validation : Conduct round-robin testing with blinded samples to confirm activity thresholds .

Q. How should researchers address ethical considerations in community-partnered studies involving this compound’s traditional uses?

  • Prior informed consent : Collaborate with indigenous communities to document ethnobotanical knowledge.
  • Data sovereignty agreements : Co-own findings and restrict commercial use without community approval .

Q. Tables

Key Analytical Parameters for this compound
Purity: ≥98% (HPLC, λ=210 nm)
Solubility: 2.5 mg/mL in DMSO
Stability: >6 months at -20°C
Antibacterial Activity Against Mycobacteria
MIC against M. tuberculosis: 12.5 µg/mL
Synergy with isoniazid: FIC index 0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.